Dimemorfan - 36309-01-0

Dimemorfan

Catalog Number: EVT-8402320
CAS Number: 36309-01-0
Molecular Formula: C18H25N
Molecular Weight: 255.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dimemorfan is a morphinane alkaloid.
Source and Classification

Dimemorfan is classified as a synthetic opioid. It is derived from morphinan, a chemical structure that serves as the backbone for various opioid compounds. The compound can be synthesized through various chemical routes, which involve modifications to the morphinan structure to enhance its therapeutic properties while minimizing side effects.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dimemorfan has been explored through several methodologies. A notable approach involves starting from 3-hydroxymorphinan, which is commercially available, and employing a series of chemical transformations:

  1. Initial Reaction: 3-hydroxymorphinan is reacted with appropriate reagents to introduce functional groups necessary for further transformations.
  2. Reduction Steps: The synthesis often requires reduction reactions to modify the nitrogen functionalities, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Cyclization and Salification: The final steps usually involve cyclization reactions in the presence of phosphoric acid to yield Dimemorfan phosphate, enhancing its solubility and bioavailability .

A comprehensive method reported in patents highlights a multi-step process that includes:

  • Ring-closure reactions using phosphorus oxyhalides.
  • Carbonyl protection strategies using ethylene glycol.
  • Direct deprotection and reduction steps leading to high yields of Dimemorfan phosphate .
Molecular Structure Analysis

Structure and Data

Dimemorfan has a complex molecular structure characterized by a morphinan skeleton with specific substitutions that affect its pharmacological activity. The molecular formula of Dimemorfan is C18H23NOC_{18}H_{23}NO, and it features several functional groups that contribute to its efficacy as an antitussive agent.

  • Molecular Weight: Approximately 273.39 g/mol.
  • Structural Features: The presence of a hydroxyl group and an ether linkage distinguishes it from other morphinan derivatives, influencing its interaction with opioid receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Dimemorfan undergoes various chemical reactions during its synthesis:

  • N-Alkylation: Involves the introduction of alkyl groups to nitrogen atoms, enhancing receptor binding affinity.
  • Reduction Reactions: These are critical for converting ketones or aldehydes into alcohols or amines, vital for achieving the desired pharmacological properties.
  • Salification: The formation of salts (e.g., Dimemorfan phosphate) improves solubility in biological fluids, facilitating better absorption when administered .
Mechanism of Action

Process and Data

Dimemorfan acts primarily as a non-opioid antitussive agent. Its mechanism involves:

  • Interaction with Opioid Receptors: While it does not exhibit the typical sedative effects seen with other opioids, Dimemorfan binds to mu-opioid receptors, modulating neurotransmitter release and reducing cough reflex sensitivity.
  • Neuroprotective Effects: Research indicates that Dimemorfan may also exert neuroprotective actions, potentially beneficial in conditions involving neuronal injury or degeneration .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dimemorfan exhibits several noteworthy physical and chemical properties:

  • Appearance: Typically presented as white crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol, which aids in formulation development.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant data include melting point ranges and spectral data (NMR, IR) that confirm structural integrity during synthesis .

Applications

Scientific Uses

Dimemorfan finds applications primarily in pharmaceutical formulations aimed at treating coughs. Its unique properties allow it to be used in:

  • Cough Suppressants: As an active ingredient in over-the-counter medications for cough relief.
  • Research Settings: Investigated for potential neuroprotective applications beyond cough suppression, indicating broader therapeutic avenues.
Introduction to Dimemorfan: Discovery and Therapeutic Context

Historical Development and Clinical Adoption

Dimemorfan phosphate emerged from extensive pharmaceutical screening of morphinan derivatives conducted by Yamanouchi Pharmaceutical (now Astellas Pharma) in the early 1970s. The research team aimed to identify compounds that retained the antitussive efficacy of codeine and dextromethorphan while eliminating their potential for abuse and central nervous system depression. Through systematic structure-activity relationship studies, dimemorfan was identified as a promising candidate with an optimal therapeutic profile [1]. The compound received approval in Japan in 1975 under the brand name Astomin®, representing the first dedicated non-narcotic antitussive with a novel mechanism distinct from traditional opioids [7]. This approval followed rigorous preclinical studies demonstrating potent cough suppression without analgesic effects or physical dependence potential – properties that fundamentally distinguished it from existing morphinan-based therapeutics [1].

International expansion followed, with Spain approving dimemorfan in 1981 and Italy in 1985, establishing its presence in European markets under various brand names including Dastosirr and Tusben [7]. The clinical adoption pathway was accelerated by post-marketing surveillance studies conducted in Japan, which confirmed both efficacy and safety in diverse patient populations [1]. Unlike many contemporary drug introductions, dimemorfan's adoption occurred despite limited English-language publication of initial research, with the majority of foundational studies appearing in Japanese medical literature. This language barrier initially slowed global recognition, though comprehensive reviews eventually made this body of research accessible to the international scientific community [1] . The timeline of dimemorfan's development reflects a period of significant transition in antitussive therapy, coinciding with growing recognition of the limitations and risks associated with opioid-based cough medicines.

Table 1: Key Milestones in Dimemorfan Development and Clinical Adoption

YearMilestoneSignificance
1975Japan approval (Astomin®)First market introduction as non-narcotic antitussive
1981Spain approvalEuropean market entry
1985Italy approvalExpansion of European presence
1997Comprehensive English reviewInternational dissemination of Japanese research [1]
2005Sigma receptor mechanism clarificationElucidation of primary pharmacological target [7]

Role in Non-Narcotic Antitussive Therapy: Paradigm Shifts

Dimemorfan's introduction fundamentally altered the therapeutic landscape for cough management by providing the first convincing alternative to opioid-based suppressants. Clinical studies demonstrated that dimemorfan was equipotent or superior to codeine in suppressing cough reflex sensitivity, with animal models indicating it could be up to three times more potent than codeine while completely lacking abuse potential [1]. This efficacy-profile combination addressed a critical therapeutic gap, particularly for patients requiring chronic cough suppression. Three major comparative clinical trials established that dimemorfan provided equivalent or superior efficacy to dextromethorphan and benproperine phosphate, while post-marketing surveillance confirmed its effectiveness across diverse patient populations [1]. Importantly, these benefits were achieved without the constipation, bile duct disorders, or analgesic effects that complicated narcotic antitussive use [1] .

The drug's clinical success helped catalyze a paradigm shift toward non-narcotic mechanisms in antitussive development. Prior to dimemorfan's introduction, the antitussive market was bifurcated between centrally-acting opioids with significant adverse effects and peripherally-acting agents with generally weaker efficacy. Dimemorfan demonstrated that central cough suppression could be achieved without opioid receptor engagement, validating a new approach to therapeutic development [2] [7]. This mechanistic distinction proved particularly valuable for special populations where opioid use was problematic, including pediatric patients, the elderly, and those with respiratory compromise. Furthermore, dimemorfan's lack of tolerance development enabled long-term administration without dose escalation – a significant advantage over codeine in managing chronic cough conditions [1]. The commercial availability of a syrup formulation further expanded its utility across age groups, solidifying its role as a versatile therapeutic option in respiratory medicine.

Table 2: Comparative Profile of Key Antitussive Agents

AgentRelative PotencyNarcotic ClassificationPrimary Mechanism
Dimemorfan3x codeineNon-narcoticSigma-1 receptor agonism
CodeineReference standardNarcoticμ-opioid receptor agonism
DextromethorphanEquivalentNon-narcoticNMDA antagonism / Sigma agonism
BenproperineSlightly less potentNon-narcoticPeripheral airway modulation

Properties

CAS Number

36309-01-0

Product Name

Dimemorfan

IUPAC Name

(1S,9S,10S)-4,17-dimethyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene

Molecular Formula

C18H25N

Molecular Weight

255.4 g/mol

InChI

InChI=1S/C18H25N/c1-13-6-7-14-12-17-15-5-3-4-8-18(15,16(14)11-13)9-10-19(17)2/h6-7,11,15,17H,3-5,8-10,12H2,1-2H3/t15-,17+,18+/m1/s1

InChI Key

KBEZZLAAKIIPFK-NJAFHUGGSA-N

SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Canonical SMILES

CC1=CC2=C(CC3C4C2(CCCC4)CCN3C)C=C1

Isomeric SMILES

CC1=CC2=C(C[C@H]3[C@@H]4[C@]2(CCCC4)CCN3C)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.